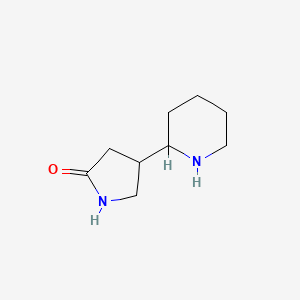
4-(哌啶-2-基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both a piperidine and a pyrrolidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
科学研究应用
4-(Piperidin-2-yl)pyrrolidin-2-one has several scientific research applications:
作用机制
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other piperidine derivatives . The interaction between the compound and its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
Piperidine derivatives have been shown to influence various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of 4-(Piperidin-2-yl)pyrrolidin-2-one.
生化分析
Biochemical Properties
4-(Piperidin-2-yl)pyrrolidin-2-one is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context within a biochemical reaction .
Cellular Effects
4-(Piperidin-2-yl)pyrrolidin-2-one has been observed to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 4-(Piperidin-2-yl)pyrrolidin-2-one at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-2-yl)pyrrolidin-2-one can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(Piperidin-2-yl)pyrrolidin-2-one can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4-(Piperidin-2-yl)pyrrolidin-2-one is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
4-(Piperidin-2-yl)pyrrolidin-2-one is transported and distributed within cells and tissues in a manner that may involve specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of 4-(Piperidin-2-yl)pyrrolidin-2-one and its effects on activity or function can be influenced by various factors . This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production methods for 4-(Piperidin-2-yl)pyrrolidin-2-one are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
化学反应分析
Types of Reactions
4-(Piperidin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as pyrrolidine-2-carbaldehyde.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like copper(II) catalysts and reducing agents such as hydrogen gas. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrrolidin-2-ones and pyrroles, which can be further functionalized for specific applications .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidin-2-ones and piperidine derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
4-(Piperidin-2-yl)pyrrolidin-2-one is unique due to its dual-ring structure, which provides a combination of properties from both piperidine and pyrrolidinone rings. This duality enhances its reactivity and potential bioactivity, making it a valuable scaffold in medicinal chemistry .
属性
IUPAC Name |
4-piperidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJALDROXAGLBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2593885.png)
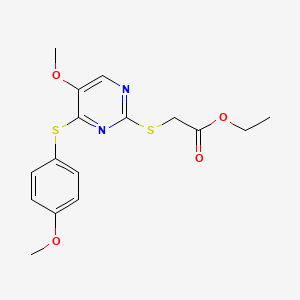
![ethyl 6-benzyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593888.png)
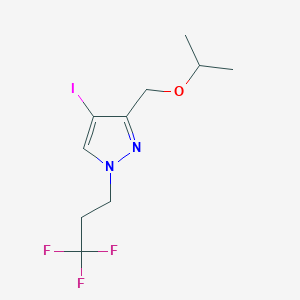
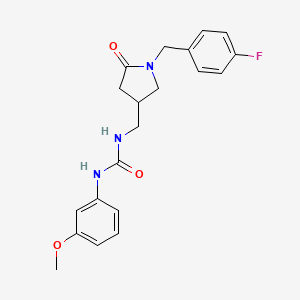

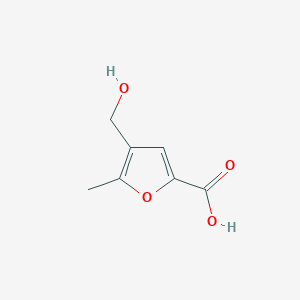
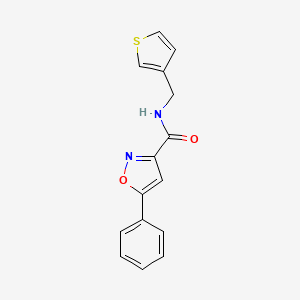
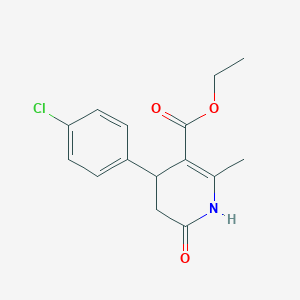
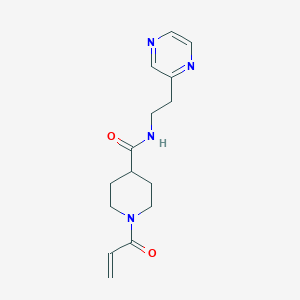
![N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2593901.png)
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2593902.png)
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)
